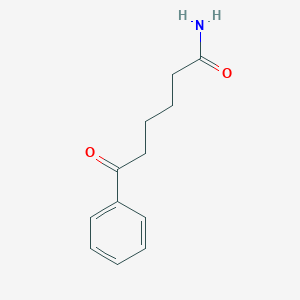

6-Oxo-6-phenylhexanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

6-oxo-6-phenylhexanamide |

InChI |

InChI=1S/C12H15NO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,15) |

InChI Key |

GJPCJERBESOHBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 6 Oxo 6 Phenylhexanamide and Analogues

Amide Bond Formation Approaches

The construction of the amide moiety is a critical step, often accomplished by coupling a suitable carboxylic acid precursor, such as 6-oxo-6-phenylhexanoic acid, with an amine source. Various protocols have been developed to facilitate this transformation under mild conditions, overcoming the low reactivity of free carboxylic acids. chemistrysteps.comlibretexts.org

Carbodiimides are a cornerstone of modern amide synthesis, acting as powerful dehydrating agents that activate carboxylic acids for nucleophilic attack by amines. chemistrysteps.comthermofisher.com The most common reagents in this class are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) and N,N'-dicyclohexylcarbodiimide (DCC). thermofisher.comcreative-proteomics.com The general mechanism involves the reaction of the carbodiimide (B86325) with a carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.comcreative-proteomics.com This intermediate is readily displaced by a primary amine to form a stable amide bond, releasing a soluble urea (B33335) derivative as a byproduct. thermofisher.com

These reactions are typically performed at room temperature and can produce high yields, often in the range of 70-90%. chemistrysteps.com To minimize side reactions, such as the racemization of chiral centers or the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. researchgate.netpeptide.com HOBt intercepts the O-acylisourea intermediate to form an active ester, which then reacts cleanly with the amine. wikipedia.org

| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DCC (N,N'-Dicyclohexylcarbodiimide) |

| Solubility | Water-soluble. thermofisher.com | Insoluble in water; used in organic synthesis. thermofisher.com |

| Byproduct | Water-soluble urea derivative. thermofisher.com | Dicyclohexylurea (DCU), insoluble in most organic solvents. peptide.com |

| Byproduct Removal | Removed by simple aqueous extraction. peptide.com | Removed by filtration. peptide.com |

| Primary Use | Aqueous-phase bioconjugations, solution-phase synthesis. thermofisher.comresearchgate.net | Organic-phase synthesis, manufacturing of NHS-esters. thermofisher.compeptide.com |

| Intermediate Stability | O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze. thermofisher.com | O-acylisourea intermediate is less prone to hydrolysis. creative-proteomics.com |

The "active ester" approach involves converting the carboxylic acid into an ester with a good leaving group, which enhances its susceptibility to nucleophilic attack by an amine. wikipedia.orgmasterorganicchemistry.com This strategy avoids the need for harsh reaction conditions. masterorganicchemistry.com Common examples of active esters are derivatives of nitrophenols, pentafluorophenol, and N-hydroxysuccinimide (NHS). wikipedia.org These esters are stable enough to be isolated but reactive enough to readily form amides upon treatment with an amine. wikipedia.orgchemistryworld.com The reaction of a carboxylic acid with EDC and NHS, for instance, generates an intermediate active ester that subsequently reacts with an amine to yield the final amide bond. taylorandfrancis.com

Acyl carbonates function under a similar principle, where the carboxylic acid is converted into a mixed anhydride (B1165640) with a carbonate, creating an activated acyl group that is readily transferred to a nucleophilic amine.

Beyond carbodiimides and active esters, a diverse array of methods for amide bond formation exists.

Acyl Halides and Anhydrides : The reaction of amines with acyl chlorides or acid anhydrides is a classic and highly effective method for forming amides. masterorganicchemistry.comchemguide.co.uklibretexts.org The high reactivity of these substrates often leads to vigorous reactions, typically conducted under cooling. A base is required to neutralize the hydrogen halide or carboxylic acid byproduct. libretexts.org

Modern Coupling Reagents : A variety of sophisticated coupling reagents have been developed, particularly for peptide synthesis, which are also applicable to general amide formation. These include uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), as well as phosphonium (B103445) salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). chemistrysteps.comresearchgate.net

Direct Amidation of Esters : Recent advancements have focused on the direct conversion of esters to amides, which is traditionally a difficult transformation requiring harsh conditions. chemistrysteps.com Newer protocols utilize catalysts or specific reagents to achieve this under milder, often transition-metal-free, conditions. nih.govrsc.org For example, sodium amidoboranes have been shown to react rapidly with esters at room temperature to produce amides in quantitative yields. nih.gov

Strategic Functional Group Interconversions

The synthesis of 6-oxo-6-phenylhexanamide can also be approached by constructing a precursor molecule containing most of the carbon skeleton and key functional groups, followed by a final transformation to introduce the amide.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, often serving as a malonic acid equivalent. wikipedia.orgclockss.org It can be used to synthesize β-keto amides, which are analogues of this compound.

A general strategy involves the acylation of Meldrum's acid with an activated derivative of a carboxylic acid, such as phenylbutyryl chloride (derived from 4-phenylbutyric acid). The resulting acyl-Meldrum's acid intermediate can then be treated with an amine. Subsequent heating or acidic workup induces decarboxylation to yield a β-keto amide. researchgate.net Following this specific pathway using 4-phenylbutyric acid would result in the formation of 5-oxo-7-phenylheptanamide, an analogue of the target compound.

General Reaction Scheme:

Activation: 4-Phenylbutyric acid is converted to 4-phenylbutyryl chloride.

Acylation: The acyl chloride reacts with Meldrum's acid in the presence of a base.

Amidation/Decarboxylation: The acylated intermediate is reacted with an amine source (e.g., ammonia), which opens the Meldrum's acid ring and, upon heating, leads to the elimination of acetone (B3395972) and carbon dioxide to form the final β-keto amide analogue. wikipedia.org

An efficient route to this compound involves the synthesis of its corresponding ketoester precursor, such as methyl or ethyl 6-oxo-6-phenylhexanoate. The ester group serves as a protected form of the carboxylic acid. The final step is the conversion of this ester to the target amide, a reaction known as aminolysis.

This transformation can be accomplished by reacting the ketoester with ammonia (B1221849) or an appropriate amine. While the reaction can be sluggish due to the lower reactivity of esters compared to acyl chlorides, it can be driven to completion, often by heating. chemistrysteps.com Several modern protocols have been developed to facilitate this conversion under milder conditions.

| Method | Reagents/Conditions | Key Features |

| Classical Aminolysis | Ammonia (or amine), heat. chemistrysteps.com | Simple, but often requires forcing conditions (>100 °C). chemistrysteps.com |

| Base-Mediated | NaOtBu, solvent-free, room temperature. rsc.org | A practical and environmentally friendly method affording high yields. rsc.org |

| Amidoborane Reagents | Sodium amidoboranes (e.g., NaNH₂BH₃), THF, room temperature. nih.gov | Extremely rapid (often <5 min), high-yielding, and chemoselective. nih.gov |

| Lewis Acid Catalysis | Heterogeneous Lewis acids (e.g., Nb₂O₅). researchgate.net | Atom-efficient and tolerates various functional groups. researchgate.net |

This pathway is advantageous as the ketoester precursors can often be synthesized through well-established carbon-carbon bond-forming reactions, providing a convergent and flexible approach to the target amide and its analogues.

Derivations from Aminohexanoic Acid and Phenyl Derivatives

A plausible and efficient method for the synthesis of this compound involves the derivatization of 6-aminohexanoic acid and a suitable phenyl precursor. A key strategy in this approach is the Friedel-Crafts acylation reaction. chemguide.co.ukpearson.comkhanacademy.orgyoutube.comlibretexts.org This well-established reaction introduces an acyl group to an aromatic ring, making it an ideal choice for forming the phenyl ketone moiety of the target molecule. chemguide.co.ukpearson.comkhanacademy.orgyoutube.comlibretexts.org

The synthesis would commence with the protection of the amino group of 6-aminohexanoic acid. This is a critical step to prevent side reactions during the subsequent acylation. A variety of protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be employed. The protected 6-aminohexanoic acid is then converted to its corresponding acyl chloride, typically by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting N-protected 6-aminohexanoyl chloride serves as the acylating agent in the Friedel-Crafts reaction with benzene (B151609). This reaction is generally catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. chemguide.co.uklibretexts.org The reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution with the benzene ring to yield the desired N-protected 6-oxo-6-phenylhexanoic acid. The final step involves the deprotection of the amino group to afford this compound.

A schematic representation of this synthetic approach is outlined below:

Scheme 1: Proposed Synthesis of this compound via Friedel-Crafts Acylation

Protection of 6-Aminohexanoic Acid:

6-Aminohexanoic acid is reacted with a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) to yield N-protected 6-aminohexanoic acid.

Formation of the Acyl Chloride:

The N-protected 6-aminohexanoic acid is treated with a chlorinating agent (e.g., SOCl₂) to form the corresponding acyl chloride.

Friedel-Crafts Acylation:

The N-protected 6-aminohexanoyl chloride is reacted with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce N-protected 6-oxo-6-phenylhexanoic acid.

Deprotection:

The protecting group is removed under appropriate conditions (e.g., acidic conditions for Boc deprotection) to yield the final product, this compound.

Stereoselective Synthesis and Enantiomeric Enrichment

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically enriched this compound analogues is of paramount importance, particularly for SAR studies.

Diastereoselective Approaches

Diastereoselective synthesis introduces a new chiral center in a molecule that already contains one, leading to the preferential formation of one diastereomer over another. A common strategy to achieve this is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.gov

For the synthesis of analogues of this compound, a diastereoselective approach could involve the conjugate addition of a nucleophile to an α,β-unsaturated amide derived from a chiral amine. For instance, a chiral amine like (S,S)-(+)-pseudoephedrine can be used as a chiral auxiliary. nih.gov The α,β-unsaturated amide is prepared by coupling the chiral auxiliary with an appropriate unsaturated carboxylic acid. The subsequent Michael addition of a phenyl-containing nucleophile (e.g., an organocuprate) would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Removal of the auxiliary would then yield the desired enantiomerically enriched product.

Chiral Auxiliary and Catalytic Methods

The use of chiral auxiliaries is a powerful tool for asymmetric synthesis. researchgate.netnih.gov In the context of β-keto amides, chiral auxiliaries can be employed in diastereoselective acylation strategies to generate enantioenriched products. researchgate.net For example, an enolate derived from a carboxylic acid appended to a chiral auxiliary can be acylated with a phenyl-containing electrophile. The steric hindrance and electronic properties of the chiral auxiliary guide the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched β-keto amide.

In addition to stoichiometric chiral auxiliaries, catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis. Chiral catalysts can be used to control the stereochemistry of key bond-forming reactions. For instance, a chiral Lewis acid catalyst could be employed in a Friedel-Crafts acylation of a suitable precursor to introduce the phenyl ketone moiety enantioselectively. Alternatively, the asymmetric reduction of a precursor containing a carbon-carbon double bond in conjugation with the ketone could be achieved using a chiral hydrogenation catalyst, thereby establishing a chiral center. The field of asymmetric catalysis is continually evolving, offering a range of potential strategies for the enantioselective synthesis of this compound analogues. chemrxiv.org

Directed Derivatization for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The synthesis of a focused library of analogues with systematic structural modifications is essential for these studies.

Modifications of the Alkyl Chain and Phenyl Moiety

Systematic modifications of the alkyl chain and the phenyl moiety of this compound can provide valuable information about the structural requirements for biological activity. Research on 6-phenylhexanamide (B1615602) derivatives as potent stereoselective mitofusin activators has shed light on the importance of these structural features. nih.govnih.gov

Table 1: SAR of 6-Phenylhexanamide Analogues with Alkyl Chain Modifications

| Compound ID | Alkyl Chain Modification | Rationale | Observed Effect on Activity | Reference |

| Analogue A | Shortening of the alkyl chain | To probe the optimal distance between the phenyl and amide groups. | Reduced potency, suggesting a specific chain length is required for optimal interaction with the target. | nih.govnih.gov |

| Analogue B | Introduction of rigidity (e.g., double bond) | To investigate the influence of conformational flexibility. | Altered activity, indicating that the flexibility of the alkyl chain is a determinant of biological effect. | nih.govnih.gov |

| Analogue C | Branching on the alkyl chain | To explore the steric tolerance of the binding site. | Generally decreased activity, suggesting a linear chain is preferred. | nih.govnih.gov |

Substitution Patterns on the Phenyl Ring

The electronic and steric properties of the phenyl ring can be fine-tuned by introducing various substituents at different positions. This allows for a detailed exploration of the binding pocket and the potential for additional interactions.

Table 2: SAR of this compound Analogues with Phenyl Ring Substitutions

| Compound ID | Phenyl Ring Substitution | Rationale | Observed Effect on Activity | Reference |

| Analogue D | Electron-donating group (e.g., -OCH₃) at the para-position | To investigate the effect of increased electron density on the phenyl ring. | Enhanced activity, suggesting a favorable interaction with an electron-deficient region of the binding site. | nih.govnih.gov |

| Analogue E | Electron-withdrawing group (e.g., -Cl) at the para-position | To probe the effect of decreased electron density. | Reduced activity, indicating that an electron-rich phenyl ring is beneficial. | nih.govnih.gov |

| Analogue F | Bulky substituent (e.g., -tBu) at the ortho-position | To assess the steric constraints of the binding pocket near the phenyl ring. | Significantly decreased activity, suggesting steric hindrance is detrimental. | nih.govnih.gov |

| Analogue G | Introduction of a heterocyclic ring in place of the phenyl ring | To explore alternative aromatic systems for potential new interactions. | Varied activity, with some heterocycles showing comparable or improved potency. | nih.govnih.gov |

Nitrogen Atom Functionalization (e.g., Hydroxamate Formation)

Functionalization of the amide nitrogen atom introduces structural diversity and can significantly alter the chemical and biological properties of the parent molecule. One of the most important transformations in this regard is the conversion of amides into hydroxamic acids. Hydroxamic acids, characterized by the R-CO-NH-OH functional group, are a prominent class of compounds, largely due to their potent metal-chelating abilities. wikipedia.org This property makes them crucial pharmacophores in a variety of drugs, including histone deacetylase (HDAC) inhibitors used in cancer therapy. researchgate.net

Direct conversion of a stable amide bond, such as that in this compound, into a hydroxamate is a challenging transformation. However, several synthetic strategies have been developed.

One common approach involves the reaction of carboxylic acid derivatives, such as esters or acid chlorides, with hydroxylamine (B1172632) or its salts. wikipedia.org For instance, an ester can react with hydroxylamine to yield the corresponding hydroxamic acid and an alcohol byproduct. wikipedia.org While effective, this is an indirect method if starting from the amide.

More direct, though less common, methods from the amide precursor exist. Enzymatic approaches have shown promise for this transformation. For example, the use of an amidase enzyme has been reported for the enantioselective synthesis of hydroxamic acids from amide precursors. nih.gov Another innovative method involves the oxidation of trimethylsilated amides using molybdenum oxide diperoxide, although this method may result in moderate yields. wikipedia.org

A versatile one-pot, two-step process has been described for converting carboxylic acids to various derivatives, including hydroxamates, using thionyl chloride and ethyl (hydroxyimino)cyanoacetate (Oxyma). researchgate.net This methodology could be adapted to start from the corresponding carboxylic acid of this compound (6-oxo-6-phenylhexanoic acid) to generate the target hydroxamate. Additionally, photochemical methods offer a modern approach; UVA-light or sunlight can mediate the direct coupling of carboxylic acids with O-protected hydroxylamines, which can then be deprotected to yield the final hydroxamic acid. researchgate.net

The table below summarizes various synthetic routes for the formation of hydroxamates.

| Starting Material | Reagents | Key Features |

| Carboxylic Esters | Hydroxylamine (NH₂OH) | Direct conversion of esters to hydroxamic acids. wikipedia.org |

| Carboxylic Acids | Thionyl Chloride, Oxyma, Hydroxylamine | One-pot, two-step process with broad applicability. researchgate.net |

| Carboxylic Acids | O-protected hydroxylamines, 4-dimethylaminopyridine (B28879) (DMAP), light (UVA/solar) | Photochemical method using a charge transfer complex. researchgate.net |

| Amides | Amidase Enzyme | Enantioselective enzymatic conversion. nih.gov |

| Aldehydes | N-sulfonylhydroxylamine | Angeli-Rimini reaction. wikipedia.org |

Green Chemistry and Sustainable Synthetic Approaches for Hexanamides

The synthesis of amides is one of the most frequently performed reactions in the chemical and pharmaceutical industries. rsc.org Consequently, developing sustainable and green methodologies for their production is of paramount importance. unibo.it Traditional methods often rely on stoichiometric coupling reagents that generate significant waste or require harsh reaction conditions. dst.gov.in Modern approaches focus on catalysis, the use of benign solvents, and biocatalysis to improve the environmental footprint of amide synthesis.

Biocatalytic and Enzymatic Methods: Enzymes offer a highly efficient and sustainable route to amide bond formation, often proceeding under mild, aqueous conditions. acs.org

Lipases: Candida antarctica lipase (B570770) B (CALB) has been effectively used as a biocatalyst for the direct amidation of free carboxylic acids with various amines. nih.gov This method is simple, efficient, requires no additives, and can be performed in green solvents like cyclopentyl methyl ether, yielding pure amides with excellent conversions. nih.gov

Amide Bond Synthetases: ATP-dependent enzymes, such as the amide bond synthetase McbA, can catalyze amide formation in aqueous media using only a slight excess of the amine component. acs.orgresearchgate.net This approach is particularly valuable as it relies on cellular cofactors, which can be recycled in vivo. researchgate.net

N-Acyltransferases (NATs) and CoA Ligases (CLs): Combinations of these enzymes can be used to construct non-natural biocatalytic pathways, allowing for the synthesis of a diverse range of amides from stoichiometric amounts of the corresponding carboxylic acid and amine. researchgate.net

Catalytic Direct Amidation: Direct condensation of a carboxylic acid and an amine, with water as the only byproduct, is the most atom-economical method for amide synthesis. acs.org

Ionic Liquids: Reusable Brønsted acidic ionic liquids (BAILs) can serve as both the catalyst and the solvent for the direct amidation of equivalent amounts of carboxylic acid and amine. acs.org This solvent-free, metal-free protocol offers high efficiency and sustainability, with the catalyst being easily recovered and reused multiple times. acs.org

Photocatalysis: Scientists have developed a method using a Covalent Organic Framework (COF) as a heterogeneous photocatalyst for preparing amides directly from alcohols. dst.gov.in This process operates under mild conditions, uses visible light (red-light), and the catalyst is highly recyclable, addressing many limitations of traditional methods. dst.gov.in

The following table provides an overview of selected green synthetic approaches for amide formation.

| Method | Catalyst / System | Solvent | Advantages |

| Enzymatic Amidation | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (CPME) | High yields, high purity, no additives, green solvent. nih.gov |

| Direct Amidation | Brønsted Acidic Ionic Liquid (BAIL) | None (BAIL acts as solvent) | Reusable catalyst, solvent-free, metal-free, high atom economy. acs.org |

| Photocatalytic Synthesis | Covalent Organic Framework (COF) | Not specified | Uses alcohol starting materials, mild conditions, recyclable catalyst, activated by visible light. dst.gov.in |

| Biocatalysis | Amide Bond Synthetase (e.g., McbA) | Aqueous Buffer | ATP-dependent, proceeds in water, near-stoichiometric reagents. acs.orgresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 6 Oxo 6 Phenylhexanamide

Reactivity Profile of the Ketone Functionality

The ketone group, specifically a benzoyl group, is a primary site for chemical transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the α-protons on the adjacent methylene (B1212753) group (C5).

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction proceeds via the formation of a tetrahedral intermediate. Common nucleophilic addition reactions applicable to this functionality include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding 6-hydroxy-6-phenylhexanamide.

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents, RMgX) results in the formation of a tertiary alcohol after acidic workup.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) under acidic conditions would yield a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone into an alkene, replacing the C=O bond with a C=C bond.

The reactivity is typical of an alkyl aryl ketone, where the phenyl group provides some steric hindrance but also stabilizes the carbonyl group through resonance.

The protons on the carbon atom adjacent to the ketone (the α-carbon, C5) are acidic and can be removed by a suitable base to form an enolate ion. This enolate is a powerful carbon nucleophile and can participate in various carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: In the presence of a base, the enolate of 6-Oxo-6-phenylhexanamide can react with an aldehyde or another ketone (including another molecule of itself in a self-condensation) in an aldol addition or condensation reaction.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This allows for the introduction of new alkyl groups at the C5 position.

The formation of the enolate is a critical step, and its regioselectivity is not a concern as there is only one α-carbon with protons. The stability and reactivity of this intermediate are fundamental to building more complex molecular architectures from this scaffold.

Amide Linkage Stability and Hydrolysis Mechanisms

The primary amide group is generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. libretexts.org However, it can undergo hydrolysis to the corresponding carboxylic acid (6-oxo-6-phenylhexanoic acid) and ammonia (B1221849) under forceful conditions.

Hydrolysis can be catalyzed by either acid or base:

Acid-Catalyzed Hydrolysis: This mechanism involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is typically the rate-determining step.

Base-Catalyzed Hydrolysis (Saponification): This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible because the final step forms a carboxylate salt, which is deprotonated and resistant to further nucleophilic attack.

Molecular Mechanisms of Biological Interactions

While this compound itself is not extensively studied for biological activity, its core structure, 6-phenylhexanamide (B1615602), serves as a key scaffold for small molecule modulators of mitochondrial dynamics. nih.govnih.gov Research on derivatives provides significant insight into the potential biological interactions of this chemical class, particularly in the context of protein engagement and the modulation of protein-protein interactions. nih.gov

The primary mode of biological interaction for derivatives of the 6-phenylhexanamide scaffold is non-covalent. nih.gov These molecules have been identified as activators of mitofusins (MFN1 and MFN2), large GTPase proteins embedded in the outer mitochondrial membrane that are essential for mitochondrial fusion. nih.gov

The engagement is highly specific and relies on non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces to bind to a site on the mitofusin protein. nih.govkinampark.com This binding event is not designed to form a permanent covalent bond. While some keto-amide structures, particularly α-ketoamides, can act as reversible covalent inhibitors of cysteine proteases by forming a thiohemiketal adduct, the this compound scaffold has not been reported to engage targets via such a covalent mechanism. nih.gov Instead, its biological effects stem from inducing conformational changes through reversible, non-covalent binding. nih.gov

The mechanism of action for 6-phenylhexanamide derivatives involves the modulation of protein-protein interactions (PPIs) within the mitofusin protein itself. nih.gov Mitofusin activity is regulated by a conformational shift between a "closed" resting state and an "open" active state. This transition is controlled by an intramolecular interaction between two helical domains of the protein. nih.gov

Small molecule activators based on the 6-phenylhexanamide scaffold function by disrupting this inhibitory intramolecular PPI. By binding to the protein, they promote the "open" conformation, which favors the formation of MFN dimers between adjacent mitochondria, a critical first step in the fusion process. nih.govbiorxiv.orgnih.gov This allosteric modulation enhances the protein's natural function.

Research into the structure-activity relationship (SAR) of these derivatives has shown that modifications to the phenylhexanamide core can dramatically affect potency. For example, the introduction of a 4-hydroxycyclohexyl group at the amide nitrogen led to a preclinical candidate with high potency for inducing mitochondrial fusion. The stereochemistry of such modifications is crucial, as studies revealed that the trans-isomer was highly active while the cis-isomer was inactive, highlighting the specific and well-defined nature of the binding interaction. nih.gov

| Compound Derivative | Modification on Phenylhexanamide Scaffold | EC₅₀ (nM) for Mitochondrial Elongation | Note |

|---|---|---|---|

| Derivative 1 (Urea Parent) | Urea (B33335) linkage to a cyclohexyl group | 40.84 | Parent compound with lower potency. |

| Derivative 2 (Amide Analog) | Amide linkage to a cyclohexyl group | 8.18 | Demonstrates ~5-fold greater potency than the urea analog. |

| Derivative 3 (cis-isomer) | cis-4-hydroxycyclohexyl group | >10,000 | Functionally inactive, highlighting stereochemical importance. |

| Derivative 4 (trans-isomer) | trans-4-hydroxycyclohexyl group | Potent (EC₅₀ comparable to Derivative 2) | The biologically active stereoisomer. |

Data adapted from studies on 6-phenylhexanamide derivatives as mitofusin activators. EC₅₀ values represent the concentration for half-maximal response in promoting mitochondrial elongation in cultured cells. nih.gov

Reaction Kinetics, Thermodynamics, and Reaction Pathway Mapping

Further research is required to investigate the chemical reactivity of this compound. Such studies would be necessary to determine the kinetic and thermodynamic profiles of its reactions and to elucidate the specific mechanistic pathways it undergoes. Without dedicated experimental and theoretical studies, a detailed discussion on these aspects remains speculative.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 6-oxo-6-phenylhexanamide and its analogs, docking studies are instrumental in understanding their interaction with target proteins, such as histone deacetylases (HDACs). These studies reveal key binding modes and specific amino acid residues that are critical for the ligand-protein interaction.

For instance, the phenyl group of this compound can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine in the active site of the target protein. The terminal amide group is often involved in hydrogen bonding with polar residues, which helps to anchor the ligand in the binding pocket. The central keto group can also form hydrogen bonds, further stabilizing the ligand-protein complex. The flexible hexanamide (B146200) chain allows the molecule to adopt various conformations to fit optimally within the binding site.

Table 1: Key Intermolecular Interactions of this compound with a Hypothetical Protein Active Site

| Interaction Type | Ligand Group | Protein Residue (Example) |

| Hydrogen Bonding | Amide NH | Aspartic Acid |

| Hydrogen Bonding | Carbonyl Oxygen | Serine |

| π-π Stacking | Phenyl Ring | Tyrosine |

| Hydrophobic | Alkyl Chain | Leucine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of this compound, QSAR studies can be used to predict the inhibitory activity of its derivatives against a specific target. These models are built using a set of compounds with known activities and a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties.

A typical QSAR study on this compound analogs might reveal that the electronic properties of the phenyl ring and the hydrophobicity of the alkyl chain are critical for activity. By quantifying these relationships, researchers can design new compounds with improved potency.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would likely include a hydrogen bond donor (the amide NH), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic feature (the phenyl ring).

Once a pharmacophore model is developed, it can be used to screen large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to have similar biological activity. This virtual screening approach is a time and cost-effective method for discovering novel ligands.

Conformational Analysis and Stereochemical Implications

The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis studies are used to determine the energetically favorable three-dimensional arrangements of the molecule. These studies can reveal the bioactive conformation, which is the specific shape the molecule adopts when it binds to its target.

Furthermore, if stereocenters are introduced into the molecule, the stereochemistry can have significant implications for its activity. Different enantiomers or diastereomers may exhibit different binding affinities and biological effects due to their distinct spatial arrangements.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure and reactivity of a molecule. These calculations can be used to determine properties such as molecular orbital energies, charge distributions, and electrostatic potentials. For this compound, these calculations can help to understand its reactivity and its ability to participate in various intermolecular interactions. For example, the calculated electrostatic potential can highlight regions of the molecule that are likely to be involved in hydrogen bonding or other electrostatic interactions with the target protein.

Application of Machine Learning in Compound Design and Activity Prediction

Machine learning algorithms are increasingly being used in drug discovery to design new compounds and predict their biological activities. In the context of this compound, machine learning models can be trained on large datasets of related compounds to learn the complex relationships between chemical structure and activity. These models can then be used to predict the activity of new, untested compounds and to generate novel molecular structures with desired properties. This approach has the potential to significantly accelerate the drug discovery process.

Applications in Chemical Biology and Medicinal Chemistry Research

Quorum Sensing Modulation in Bacterial Pathogens

Quorum sensing is a sophisticated cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This system is a critical regulator of virulence factor production and biofilm formation in many pathogenic bacteria, making it an attractive target for novel antimicrobial strategies. While extensive research is underway to identify compounds that can interfere with quorum sensing, there is currently a lack of direct evidence in the scientific literature to suggest that 6-Oxo-6-phenylhexanamide possesses anti-quorum sensing activity.

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. These structures provide bacteria with enhanced protection against antibiotics and host immune responses, contributing significantly to chronic infections. The inhibition of biofilm formation is a key strategy in combating bacterial pathogenicity. At present, studies specifically investigating the effect of this compound on biofilm formation and bacterial virulence are not available.

The mechanisms by which small molecules can inhibit quorum sensing are varied, often involving the competitive binding to signal receptors or the inhibition of signal molecule synthesis. Without evidence of this compound's activity in this area, no mechanistic insights can be provided at this time.

Regulation of Mitochondrial Dynamics

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders.

Recent research has identified this compound derivatives as potent activators of mitofusins (MFN1 and MFN2), the key proteins that mediate the fusion of the outer mitochondrial membranes. nih.govnih.gov These small molecules are designed to mimic the characteristics of a crucial minipeptide that activates mitofusins, thereby promoting mitochondrial fusion. nih.gov By enhancing this process, these compounds offer a promising therapeutic strategy for conditions associated with impaired mitochondrial dynamics, such as Charcot-Marie-Tooth disease type 2A (CMT2A), which is caused by mutations in the MFN2 gene. nih.govnih.gov

Proper mitochondrial function is especially critical in neurons, where mitochondria need to be transported along long axons to meet local energy demands. Defective mitochondrial axonal transport is a hallmark of many neurodegenerative diseases. Studies have shown that this compound-based mitofusin activators can cross the blood-brain barrier and engage mitochondrial targets within neuronal axons. nih.gov By activating mitofusins, these compounds can potentially restore normal mitochondrial transport, thereby mitigating neuronal damage. nih.gov Kymograph analysis in sciatic nerves of CMT2A model mice has demonstrated that oral administration of these compounds can improve mitochondrial motility. nih.gov

The development of effective mitofusin activators has been guided by extensive structure-activity relationship (SAR) studies. Researchers have systematically modified the chemical structure of this compound to optimize its potency, selectivity, and pharmacokinetic properties. nih.gov

Key findings from these studies include:

The Phenyl Group: The presence of a phenyl group is crucial for the compound's ability to cross the blood-brain barrier. nih.gov

The Cyclohexyl Moiety: Modifications to the cyclohexyl group significantly impact the compound's stability in liver microsomes. nih.gov

Amide vs. Urea (B33335) Linker: Replacing a urea linker with an amide group resulted in a four-fold increase in potency for mitofusin activation and improved permeability. nih.gov

Stereochemistry: The biological activity of these compounds is highly dependent on their stereochemistry. For instance, studies on a 4-hydroxycyclohexyl analog revealed that only the trans isomer exhibited functionality and protein engagement. nih.gov

These SAR insights have been instrumental in the rational design of advanced preclinical candidates with improved drug-like properties. nih.gov

| Compound/Analog Feature | Impact on Activity/Property | Reference |

| Phenyl Group | Essential for blood-brain barrier permeability | nih.gov |

| Cyclohexyl Moiety | Major determinant of liver microsomal stability | nih.gov |

| Amide Linker (vs. Urea) | 4-fold greater potency for mitofusin activation | nih.gov |

| trans-4-hydroxycyclohexyl | Exclusive functionality and protein engagement | nih.gov |

Applications in Enzyme Inhibitor Research

The structural features of this compound make it and its derivatives subjects of interest in the design of enzyme inhibitors.

Inhibition of Phospholipase A and Acyltransferase Enzymes (PLAATs)

Phospholipases A2 (PLA2) are enzymes that hydrolyze phospholipids, releasing fatty acids and lysophospholipids. core.ac.uk These products can be precursors to inflammatory mediators, making PLA2 a target for anti-inflammatory drug design. core.ac.uknih.gov A variety of synthetic compounds, including those with amide and ketone functionalities, have been investigated as PLA2 inhibitors. nih.gov While specific studies detailing the direct inhibition of Phospholipase A or Acyltransferase Enzymes by this compound are not prominent in the available literature, the presence of both an amide and a ketone group within its structure represents a combination of functionalities seen in some classes of PLA2 inhibitors. nih.gov

Investigational Applications in Other Enzyme Systems

The core structure of this compound has relevance in the design of inhibitors for other enzyme systems, most notably Acetylcholinesterase (AChE). AChE inhibitors are a primary treatment for the symptomatic management of Alzheimer's disease. acs.org Donepezil, a potent AChE inhibitor, features an indanone moiety linked to a piperidine (B6355638) ring. acs.org Research into new multi-target-directed ligands for Alzheimer's has led to the design and synthesis of numerous Donepezil analogues. nih.govacs.org Many of these novel structures retain the fundamental blueprint of an aromatic system connected by a linker to a nitrogen-containing ring. The 6-phenylhexanamide (B1615602) scaffold represents a flexible linker that can be conceptually integrated into such designs, connecting an aromatic, enzyme-binding region to other functional groups intended to modulate activity or target multiple pathological processes in Alzheimer's disease. nih.gov For instance, the introduction of a backbone amide linker into Donepezil-like structures has been explored as a strategy to confer inhibitory activity against β-secretase 1 (BACE-1), another key enzyme in Alzheimer's pathology. nih.gov

Utility as Key Intermediates in Complex Molecule Synthesis

The dual functionality of this compound makes it a useful starting material for constructing a variety of complex molecules, including macrocyclic systems and heterocyclic compounds.

Building Blocks for Macrocyclic Systems

Macrocycles are of significant interest in drug discovery due to their unique conformational properties. researchgate.net The synthesis of macrocycles often relies on the cyclization of linear precursors containing complementary reactive groups. acs.org A molecule like this compound, possessing a ketone and a terminal amide, could theoretically serve as a precursor in multicomponent reactions, such as the Ugi reaction, to generate complex macrocyclic structures. nih.gov While specific examples employing this compound in macrocyclization were not identified in the surveyed literature, its functional groups are well-suited for strategies aimed at producing diverse libraries of macrocyclic compounds. core.ac.uk

Precursors for Heterocyclic Compound Synthesis

Heterocyclic compounds are foundational in medicinal chemistry. organic-chemistry.org The synthesis of nitrogen-containing heterocycles can often be achieved through the intramolecular cyclization of amides. nih.govrsc.org The this compound molecule contains a ketone and an amide separated by a four-carbon chain. This 1,6-dicarbonyl-like arrangement (considering the amide carbonyl) provides a template for cyclization reactions to form various N-heterocycles, such as substituted piperidinones or related structures, under appropriate reaction conditions. Although it is not a direct substrate for classical named reactions like the Paal-Knorr synthesis (which requires a 1,4-dicarbonyl) or the Hantzsch pyridine (B92270) synthesis (requiring a β-keto ester), its functional groups offer potential for custom cyclization strategies to build novel heterocyclic systems. wikipedia.orgwikipedia.org

Design of Novel Bioactive Scaffolds

A significant application of the 6-phenylhexanamide core (a reduced form of this compound) has been demonstrated in the development of novel bioactive scaffolds targeting mitochondrial dynamics. Researchers have rationally designed a series of 6-phenylhexanamide derivatives as potent and stereoselective activators of mitofusins (MFN1 and MFN2). nih.govacs.org These proteins are essential for mitochondrial fusion, and their dysfunction is linked to neurodegenerative conditions like Charcot-Marie-Tooth Disease type 2A (CMT2A). nih.govacs.org

Initial prototype compounds had poor pharmacokinetic properties, which prompted the optimization of the 6-phenylhexanamide scaffold. This led to the development of a 4-hydroxycyclohexyl analogue with improved potency, selectivity, and oral bioavailability, identifying it as a preclinical candidate for CMT2A. nih.gov Further studies revealed that the biological activity was exclusive to the trans-isomer of this analogue, highlighting the stereochemical sensitivity of the interaction with the mitofusin target. nih.gov These findings underscore the utility of the 6-phenylhexanamide framework as a versatile and effective scaffold for designing therapeutics that modulate complex biological processes like mitochondrial fusion. acs.org

Exploration in Materials Science: Ligands for Metal Nanoparticles

In the field of materials science, the functionalization of metal nanoparticles with organic ligands is a burgeoning area of research for applications in catalysis, sensing, and nanomedicine. Ligands play a crucial role in stabilizing nanoparticles and modulating their electronic and chemical properties. While compounds containing keto and amide functional groups have been investigated as potential ligands, there is no specific research available on the use of this compound for this purpose. The potential for the carbonyl and amide groups within this compound to coordinate with metal surfaces has not been explored, and therefore, its efficacy as a stabilizing or functionalizing agent for metal nanoparticles is purely speculative at this time.

Analytical Methodologies for Structural Elucidation and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules like 6-Oxo-6-phenylhexanamide. By probing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are fundamental for identifying the different hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the hexanamide (B146200) chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically resonate in the downfield region (around 7-8 ppm), while the aliphatic protons appear in the upfield region (around 1-3 ppm). The integration of these signals provides a ratio of the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the ketone and amide groups (typically in the range of 170-200 ppm), the aromatic carbons (around 120-140 ppm), and the aliphatic carbons of the hexanamide chain (in the upfield region).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the molecular structure. COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of the aliphatic chain. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.95 - 7.92 | m | 2H | Aromatic (ortho to C=O) |

| 7.60 - 7.55 | m | 1H | Aromatic (para to C=O) |

| 7.50 - 7.45 | m | 2H | Aromatic (meta to C=O) |

| 7.20 | br s | 1H | -NH (amide) |

| 6.80 | br s | 1H | -NH (amide) |

| 3.05 | t | 2H | -CH₂-C(=O)Ph |

| 2.20 | t | 2H | -CH₂-C(=O)NH₂ |

Hypothetical ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

|---|---|

| 200.0 | C=O (ketone) |

| 175.0 | C=O (amide) |

| 136.5 | Aromatic (quaternary) |

| 133.0 | Aromatic (para) |

| 128.5 | Aromatic (meta) |

| 128.0 | Aromatic (ortho) |

| 38.0 | -CH₂-C(=O)Ph |

| 35.5 | -CH₂-C(=O)NH₂ |

| 25.0 | -CH₂- |

Mass Spectrometry (MS) (LC-MS, HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of this compound, allowing for its separation from impurities or other components in a mixture before detection by the mass spectrometer.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate determination of the molecular mass, which can be used to deduce the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS is a valuable tool. The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is often unique to the compound, acting as a molecular fingerprint. The fragmentation of this compound would likely involve cleavage adjacent to the carbonyl groups and within the aliphatic chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: Around 3350-3180 cm⁻¹ (from the amide group).

C=O stretch (ketone): Around 1685 cm⁻¹.

C=O stretch (amide): Around 1650 cm⁻¹ (Amide I band).

N-H bend (amide): Around 1640-1550 cm⁻¹ (Amide II band).

C-H stretch (aromatic): Above 3000 cm⁻¹.

C-H stretch (aliphatic): Below 3000 cm⁻¹.

C=C stretch (aromatic): Around 1600-1450 cm⁻¹.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or other components, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

HPLC: High-Performance Liquid Chromatography is a primary tool for the purification and purity analysis of non-volatile compounds like this compound. A solution of the compound is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. By using a suitable detector (e.g., UV-Vis), the purity of the compound can be determined by the presence of a single major peak. Studies on related 6-phenylhexanamide (B1615602) derivatives have utilized reverse-phase HPLC for purification and analysis. nih.gov

Chiral HPLC: If this compound were to be synthesized in a chiral form or as a racemic mixture, chiral HPLC would be necessary to separate the enantiomers. This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC could be used for purity assessment, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. The retention time of the compound under specific GC conditions can be used for its identification, and the peak area can be used for quantification.

Advanced Biophysical and Biochemical Assay Techniques

To investigate the potential biological interactions and functional effects of "this compound," a variety of advanced assay techniques can be employed.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy to identify the protein targets of a small molecule in a complex biological sample. Given that "this compound" is a keto-amide, a class of compounds known to interact with certain enzymes, ABPP is a highly relevant technique. nih.govresearchgate.netnih.govacs.org

A competitive ABPP experiment could be designed to identify the enzymatic targets of "this compound". This would involve pre-incubating a cell lysate or tissue proteome with "this compound" followed by the addition of a broad-spectrum activity-based probe that targets a particular class of enzymes (e.g., serine hydrolases). If "this compound" binds to and inhibits a target enzyme, it will prevent the labeling of that enzyme by the probe. The protein-probe complexes are then typically visualized by gel electrophoresis and fluorescence scanning or identified by mass spectrometry. A reduction in probe labeling for a specific protein in the presence of "this compound" indicates a direct interaction.

Data Table: Competitive ABPP Experimental Workflow

| Step | Procedure | Purpose |

| 1. Proteome Incubation | A native proteome (e.g., cell lysate) is incubated with varying concentrations of "this compound". | To allow the compound to bind to its potential protein targets. |

| 2. Probe Labeling | An activity-based probe with a reporter tag (e.g., a fluorophore or biotin) is added to the mixture. | The probe covalently labels the active sites of a specific enzyme class. |

| 3. Analysis | The proteome is analyzed by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry. | To identify proteins that show reduced probe labeling in the presence of the compound. |

| 4. Target Identification | Proteins with significantly reduced probe signal are identified as potential targets of "this compound". | To elucidate the mechanism of action of the compound. |

Fluorescence-based reporter assays are a common method for screening and characterizing the inhibitory activity of small molecules against specific enzymes. nih.govnih.gov If a protein target for "this compound" is identified through a technique like ABPP, a fluorescence-based assay can be developed to quantify its inhibitory potency.

This assay would utilize a fluorogenic substrate that is converted into a fluorescent product by the target enzyme. In the absence of an inhibitor, the enzyme activity results in an increase in fluorescence over time. When "this compound" is introduced, if it inhibits the enzyme, the rate of fluorescence increase will be reduced. By measuring the fluorescence at different concentrations of the compound, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Equilibrium dialysis is a classic and reliable method to determine the extent to which a small molecule binds to proteins, such as plasma proteins. This is a critical parameter in understanding the pharmacokinetics of a compound. The technique involves a semi-permeable membrane that separates a chamber containing the protein solution (e.g., plasma) from a chamber containing a buffer solution.

"this compound" is added to the protein chamber, and the system is allowed to reach equilibrium. At equilibrium, the concentration of the free, unbound compound will be the same in both chambers, while the protein-bound compound will remain in the protein chamber. By measuring the concentration of the compound in both chambers, typically by LC-MS, the fraction of the compound bound to the protein can be calculated.

Cyclic voltammetry is an electrochemical technique that can provide information about the redox properties of a molecule, such as its oxidation and reduction potentials. mdpi.com For "this compound", the presence of the phenyl ketone moiety suggests it may be electrochemically active.

In a cyclic voltammetry experiment, the compound is dissolved in a solution containing an electrolyte, and a potential is swept between two limits. The resulting current is measured as a function of the applied potential. The voltammogram can reveal the potentials at which the compound is oxidized or reduced. For a compound like "this compound", the reduction of the ketone group would likely be a prominent feature. This information can be valuable in understanding its potential involvement in redox processes in biological systems. A study on the related compound, phenacyl bromide, can provide an indication of the expected redox behavior. researchgate.net

Optical rotation is a property of chiral molecules, which are molecules that are non-superimposable on their mirror images. While "this compound" itself is not chiral, if a chiral center were introduced into its structure (for example, through substitution on the alkyl chain), the resulting enantiomers would rotate the plane of polarized light in opposite directions.

Optical rotation measurements, using a polarimeter, can be used to determine the enantiomeric excess (ee) of a mixture of enantiomers. The observed rotation of a sample is directly proportional to the concentration of the chiral substance and the path length of the light through the sample. The specific rotation is a characteristic property of a chiral compound. By comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. This is a crucial quality control step in asymmetric synthesis. wikipedia.orgyale.edu

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation Analogues

The development of next-generation analogues of 6-Oxo-6-phenylhexanamide will likely be guided by the principles of rational drug design, a strategy that has proven successful for its parent compounds, the 6-phenylhexanamide (B1615602) derivatives. acs.orgnih.govnih.gov These derivatives were developed as potent, stereoselective activators of mitofusins (MFN1 and MFN2), proteins crucial for mitochondrial fusion. nih.govnih.gov The initial prototypes in this class, however, suffered from poor pharmacokinetic properties. nih.govnih.gov

Subsequent research focused on overcoming these limitations through systematic structural modifications. nih.gov This led to the identification of a 4-hydroxycyclohexyl analogue, designated as compound 13 , which demonstrated improved potency, selectivity, and oral bioavailability, marking it as a preclinical candidate. nih.govnih.gov Further investigation into the stereoisomers of compound 13 revealed that the trans form, 13B , was exclusively responsible for the observed biological activity and protein engagement. nih.govnih.gov

This body of work provides a clear roadmap for the design of future this compound analogues. Key areas of focus will likely include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the phenyl ring, the hexanamide (B146200) linker, and the terminal amide group will be crucial to delineate the structural requirements for optimal activity and selectivity.

Pharmacokinetic Optimization: Efforts will be directed towards improving metabolic stability, membrane permeability, and bioavailability through chemical modifications, drawing lessons from the development of compound 13B.

Stereochemistry: The profound impact of stereochemistry on the activity of compound 13 underscores the importance of synthesizing and evaluating stereochemically pure analogues of this compound.

| Compound | Key Structural Feature | Impact on Properties |

| Prototype 6-phenylhexanamides | Basic phenylhexanamide scaffold | Showed mitofusin activation but poor pharmacokinetics |

| Compound 13 | Addition of a 4-hydroxycyclohexyl group | Improved potency, selectivity, and oral bioavailability |

| Compound 13B | trans-stereoisomer of Compound 13 | Exhibited exclusive biological activity and protein engagement |

Exploration of Undiscovered Biological Targets and Pathways

The primary biological targets identified for the 6-phenylhexanamide class of compounds are the mitofusin proteins, MFN1 and MFN2. nih.govnih.gov These proteins are central to maintaining mitochondrial health through their role in mitochondrial fusion. nih.gov Dysregulation of mitofusin activity is implicated in a range of neurodegenerative disorders, including Charcot-Marie-Tooth disease type 2A (CMT2A). nih.govnih.gov The ability of 6-phenylhexanamide derivatives to activate mitofusins presents a promising therapeutic strategy for such conditions. nih.govnih.gov

Future research should not be limited to the known targets. The unique structural features of this compound may confer affinity for other biological macromolecules. A comprehensive exploration of its biological targets and pathways could be achieved through:

Phenotypic Screening: Testing the compound across a wide range of cell-based assays can reveal unexpected biological activities and provide clues to novel mechanisms of action. technologynetworks.com

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be employed to identify the direct binding partners of this compound within the cellular proteome.

Target Deconvolution: For any novel phenotypic effects observed, a systematic approach will be necessary to identify the specific molecular target responsible for the effect.

The potential for mitofusin-2 (MFN2) to act as a therapeutic target extends beyond neurodegenerative diseases, with studies suggesting its involvement in suppressing hepatic stellate cell proliferation, a key factor in liver fibrosis. nih.gov This opens up additional therapeutic areas for investigation for potent MFN2 activators.

| Potential Biological Target | Associated Disease/Process | Therapeutic Rationale |

| Mitofusin 1 (MFN1) | Mitochondrial dynamics, neurodegenerative diseases | Activation may restore mitochondrial function. |

| Mitofusin 2 (MFN2) | Mitochondrial dynamics, Charcot-Marie-Tooth disease type 2A, Liver Fibrosis | Activation could be therapeutic for neurodegeneration and fibrosis. nih.govnih.govnih.gov |

| Undiscovered Targets | Various | Phenotypic screening and chemical proteomics may reveal novel therapeutic opportunities. |

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry)

The synthesis of libraries of this compound analogues for SAR studies and preclinical evaluation can be significantly accelerated by leveraging advanced synthetic technologies like flow chemistry. syrris.com Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for automation and high-throughput synthesis. chemanager-online.comrsc.org

The integration of flow chemistry into the drug discovery pipeline for this class of compounds could:

Accelerate Lead Optimization: Rapidly generate a diverse range of analogues by systematically varying reactants and reaction conditions. syrris.com

Enable Access to Novel Chemical Space: Safely perform reactions that are difficult or hazardous to conduct in batch, potentially leading to the discovery of novel and more potent compounds.

Facilitate Scale-Up: Seamlessly transition from laboratory-scale synthesis to the production of larger quantities of a lead candidate for preclinical and clinical studies.

Automated flow chemistry systems can be integrated with purification and analytical technologies, creating a streamlined workflow for the rapid synthesis and evaluation of new chemical entities. syrris.com

Interdisciplinary Research Integrating Omics Data and Chemical Biology

A deeper understanding of the biological effects of this compound and its analogues can be achieved through an interdisciplinary approach that combines chemical biology with various "omics" technologies. unimi.itnih.gov

Transcriptomics (RNA-seq): Can reveal how the compound alters gene expression patterns, providing insights into the cellular pathways it modulates.

Proteomics: Can identify changes in protein abundance and post-translational modifications, offering a direct view of the compound's impact on cellular machinery.

Metabolomics: Can uncover alterations in cellular metabolism, which is particularly relevant given the known mitochondrial targets of the parent compounds. vanderbilt.edu

By integrating these omics datasets, researchers can build comprehensive models of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover unexpected off-target effects. nih.gov Chemical biology tools, such as the synthesis of tagged versions of this compound, can be used to validate the interactions identified through omics approaches. nih.gov

Computational and Experimental Synergy in Drug Discovery Pipelines

The future of drug discovery for compounds like this compound lies in the close integration of computational and experimental approaches. jddhs.comresearchgate.net This synergistic relationship can significantly streamline the entire discovery and development process. nih.govjddhs.com

Computational Modeling: Techniques such as molecular docking and molecular dynamics simulations can be used to predict how different analogues of this compound will bind to their target proteins. jddhs.comjddhs.com This can help prioritize the synthesis of the most promising compounds.

Virtual Screening: Large virtual libraries of compounds can be screened in silico against the three-dimensional structure of the target protein to identify potential new hits.

Predictive Modeling: Machine learning and artificial intelligence can be employed to develop models that predict the biological activity, pharmacokinetic properties, and potential toxicity of new analogues based on their chemical structure. jddhs.comjddhs.com

The predictions from these computational models can then be validated through experimental testing, with the experimental results feeding back to refine and improve the computational models in an iterative cycle. jddhs.com This integrated approach has the potential to reduce the time and cost associated with bringing a new drug to market. researchgate.net

Q & A

Q. What steps ensure reproducibility when documenting the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.